N-(2-bromophenyl)-4-ethoxy-3-methylbenzenesulfonamide
Overview
Description
N-(2-bromophenyl)-4-ethoxy-3-methylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromophenyl group, an ethoxy group, and a methyl group attached to a benzenesulfonamide core. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-4-ethoxy-3-methylbenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 4-ethoxy-3-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Bromination: The amino group is then brominated using bromine in the presence of a suitable solvent like acetic acid to introduce the bromophenyl group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-bromophenyl)-4-ethoxy-3-methylbenzenesulfonamide can undergo oxidation reactions, particularly at the ethoxy and methyl groups.
Reduction: The bromophenyl group can be reduced under specific conditions to yield the corresponding phenyl derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored as a potential drug candidate for its antimicrobial and anti-inflammatory properties.
- Used in the development of sulfonamide-based pharmaceuticals.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-4-ethoxy-3-methylbenzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
- N-(2-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide
- N-(2-fluorophenyl)-4-ethoxy-3-methylbenzenesulfonamide
- N-(2-iodophenyl)-4-ethoxy-3-methylbenzenesulfonamide
Comparison:
- N-(2-bromophenyl)-4-ethoxy-3-methylbenzenesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity.
- The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to biological targets.
- Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-(2-bromophenyl)-4-ethoxy-3-methylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c1-3-20-15-9-8-12(10-11(15)2)21(18,19)17-14-7-5-4-6-13(14)16/h4-10,17H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEGVXQGAOITCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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